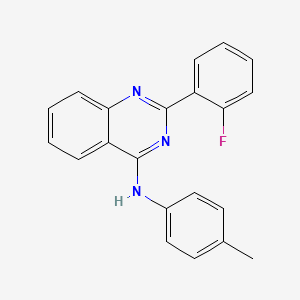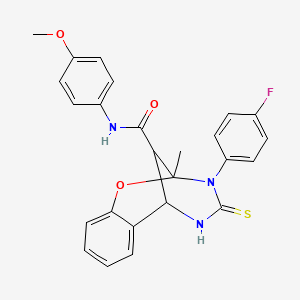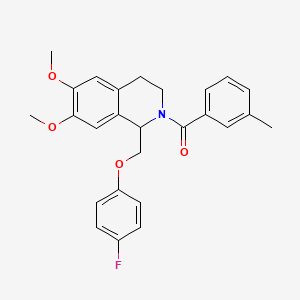![molecular formula C23H24N2O5S B11214750 ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B11214750.png)
ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core benzoxadiazocine structure, followed by the introduction of the ethoxycarbonyl and thioxo groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a probe or tool for studying biological processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-arylhydrazinecarboxylates: These compounds are used in Mitsunobu reactions and have similar structural features.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional group similarities
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 10-(4-ethoxycarbonylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C23H24N2O5S/c1-4-28-20(26)14-10-12-15(13-11-14)25-22(31)24-19-16-8-6-7-9-17(16)30-23(25,3)18(19)21(27)29-5-2/h6-13,18-19H,4-5H2,1-3H3,(H,24,31) |
InChI Key |
ZECAAYRMCCAJIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=C(C=C4)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B11214669.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214679.png)
![Ethyl 5-methyl-4-[[3-(trifluoromethyl)phenyl]amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11214689.png)
![1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214694.png)
![1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214698.png)


![2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214723.png)

![1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214731.png)
![ethyl 5-methyl-7-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11214744.png)
![1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11214765.png)

